molecular formula C6H2BrFN2 B1521856 5-Bromo-3-fluoropyridine-2-carbonitrile CAS No. 886373-28-0

5-Bromo-3-fluoropyridine-2-carbonitrile

Cat. No. B1521856
M. Wt: 201 g/mol
InChI Key: HMURQOFNWZWERT-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoropyridine-2-carbonitrile, also known as 5-Bromo-3-fluoropicolinonitrile, is a chemical compound with the empirical formula C6H2BrFN2 . It has a molecular weight of 201.00 .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-fluoropyridine-2-carbonitrile consists of a pyridine ring substituted with a bromine atom at the 5th position, a fluorine atom at the 3rd position, and a carbonitrile group at the 2nd position .

Scientific Research Applications

Computational Analysis and Molecular Docking

5-Bromo-3-nitropyridine-2-carbonitrile, a compound closely related to 5-Bromo-3-fluoropyridine-2-carbonitrile, has been studied computationally to understand its molecular structure and energy dynamics. Using Density Functional Theory (DFT) and Time-Dependent DFT, the electronic properties and reactivity of the molecule were evaluated. This included molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analysis, which are essential for understanding electron density and reactive sites of organic compounds. Additionally, this compound's interaction with protein 3CEJ was explored through molecular docking, indicating its potential as a centromere-associated protein inhibitor. Such computational studies are pivotal in drug design and molecular engineering (Arulaabaranam et al., 2021).

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of derivatives of 5-Bromo-2-fluoropyridine, which is structurally similar to 5-Bromo-3-fluoropyridine-2-carbonitrile, have been explored in various studies. For instance, the Suzuki reaction was used to create 3,5-disubstituted 2-fluoropyridines, demonstrating the versatility of this compound in organic synthesis. Such reactions are fundamental in developing new chemical entities with potential applications in pharmaceuticals and materials science (Sutherland & Gallagher, 2003).

Chemoselective Functionalization

Another aspect of research involves the chemoselective functionalization of halopyridines. For example, 5-bromo-2-chloro-3-fluoropyridine, a compound related to 5-Bromo-3-fluoropyridine-2-carbonitrile, has been used to study selective bromide, chloro, and fluoro substitution reactions. These reactions are crucial in the design and synthesis of targeted molecular structures, often used in drug development and material sciences (Stroup et al., 2007).

Safety And Hazards

Safety information for 5-Bromo-3-fluoropyridine-2-carbonitrile indicates that it is classified as Acute Tox. 3 Oral, Eye Dam. 1, and Skin Irrit. 2. Precautionary measures include avoiding dust formation, avoiding breathing vapors, mist or gas, ensuring adequate ventilation, and evacuating personnel to safe areas .

properties

IUPAC Name

5-bromo-3-fluoropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFN2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMURQOFNWZWERT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657830
Record name 5-Bromo-3-fluoropyridine-2-carbonitrile
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Molecular Weight

201.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-fluoropyridine-2-carbonitrile

CAS RN

886373-28-0
Record name 5-Bromo-3-fluoro-2-pyridinecarbonitrile
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Record name 5-Bromo-3-fluoropyridine-2-carbonitrile
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Record name 5-bromo-3-fluoropyridine-2-carbonitrile
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Synthesis routes and methods I

Procedure details

A solution of 5-bromo-3-nitropicolinonitrile (6.84 g, 30 mmol) in dimethylsulfoxide was cooled to −25° C. and treated with 1M tetra-n-butylammonium fluoride in tetrahydrofuran (60 mL, 60 mmol). The reaction mixture was stirred at ambient temperature for 1 hour. It was quenched with water and extracted with ethyl acetate. The combined organic layers were dried (Na2SO4), filtered and concentrated to provide crude title compound.
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6.84 g
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Synthesis routes and methods II

Procedure details

At room temperature, to a tetrahydrofuran solution (60 ml) of 5-bromo-3-nitropyridine-2-carbonitrile (6.00 g) was added a tetrahydrofuran solution (1 M, 52.8 ml) of tetrabutylammonium fluoride, followed by stirring for 1 hour. The reaction solution was poured into ice water, and extracted with ethyl acetate. The organic layer was washed sequentially with water and saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to afford 5-bromo-3-fluoropyridine-2-carbonitrile. To a mixed solvent solution of this in 1,2-dimethoxyethane (120 ml) and water (30 ml) were added 2-hydroxyphenylboronic acid (4.37 g), sodium carbonate (8.39 g) and tetrakis(triphenylphosphine)palladium (1.52 g), followed by stirring under heating at reflux for 2 hours. The reaction solution was brought back to room temperature, poured into ice water, and extracted with ethyl acetate. The organic layer was washed sequentially with water and saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to afford 3-fluoro-5-(2-hydroxyphenyl)pyridine-2-carbonitrile (2.73 g).
[Compound]
Name
ice water
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6 g
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52.8 mL
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60 mL
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Synthesis routes and methods III

Procedure details

To a mixture of H2SO4 (0.2 ml) and TBAF solution (131 ml, 131 mmol, 1M in THF) was added DMF (40 ml) dropwise at −40° C. Then a solution of 5-bromo-3-nitro-pyridine-2-carbonitrile (10 g, 43 mmol) in DMF (130 ml) was added at −40° C. and the reaction mixture was stirred for 1 h. The reaction was then quenched by addition of 2M HCl solution at −40° C. adjusting the pH to 3. The resulting mixture was extracted twice with EtOAc and the combined organic extracts were washed twice with water, with brine, dried with Na2SO4 and evaporated in vacuo. The remaining residue was purified by chromatography (silica gel; hexane/EtOAc 90:10-80:20) to obtain the title compound as yellow solid (5.2 g, 59%).
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0.2 mL
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131 mL
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10 g
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130 mL
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40 mL
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Yield
59%

Synthesis routes and methods IV

Procedure details

Sulfuric acid (0.02 eq) was added to a solution of tetrabutylammonium fluoride (3 eq) in DMF (5 vol) and the mixture cooled to −40° C. A solution of the compound of Step 2 (1 eq) in DMF (2 vol) was added maintaining the temperature <−35° C. After about 20 minutes 2N HCl (3 vol) was added followed by 1N HCl (15 vol). The precipitated product was collected by filtration to give the desired product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PD O'Shea, D Gauvreau, F Gosselin… - The Journal of …, 2009 - ACS Publications
A practical and efficient synthesis of bradykinin B 1 antagonist 1 is described. A convergent strategy was utilized which involved synthesis of three fragments: 3, 6, and 7. Cross coupling …
Number of citations: 38 pubs.acs.org

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